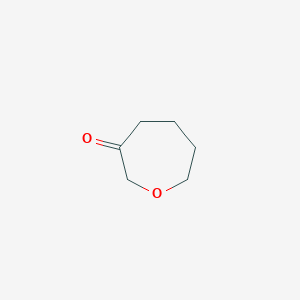
Oxepan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxepan-3-one is a seven-membered cyclic ether with a ketone functional group. It is a versatile compound used in various chemical syntheses and has garnered interest due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxepan-3-one can be synthesized through several methods. One common approach involves the reaction of an optically active iodo epoxide with the dianion of methyl acetoacetate, followed by rhodium (II) acetate-catalyzed cyclization of a suitably substituted hydroxy diazo-keto ester . Another method includes the preparation from lactones, emphasizing carbon-carbon bond-forming reactions at the anomeric position of the cyclic ethers .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxepan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the ketone group to form alcohols.
Substitution: Nucleophilic substitution reactions at the anomeric position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include various substituted oxepanes and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Oxepan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which oxepan-3-one exerts its effects involves its reactivity as a cyclic ether with a ketone group. This reactivity allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxepan-3-one include:
Oxetan-3-one: A four-membered cyclic ether with a ketone group.
Oxepin: A seven-membered ring with three double bonds and an oxygen atom
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides distinct reactivity and stability compared to smaller or larger ring systems. This uniqueness makes it valuable in various synthetic applications and research studies.
Propiedades
Número CAS |
130722-42-8 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
oxepan-3-one |
InChI |
InChI=1S/C6H10O2/c7-6-3-1-2-4-8-5-6/h1-5H2 |
Clave InChI |
YUIJSWMGTIISBE-UHFFFAOYSA-N |
SMILES canónico |
C1CCOCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


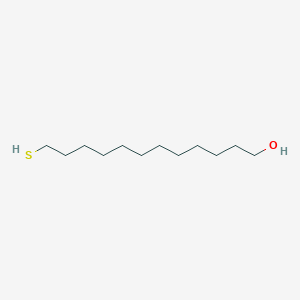
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

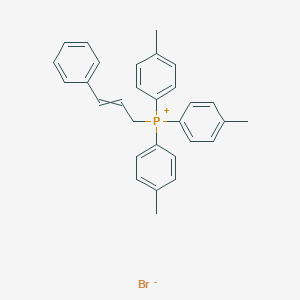
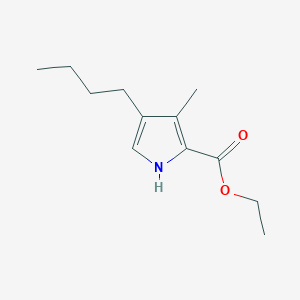


![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
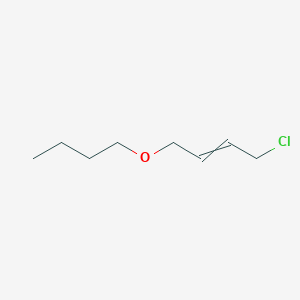
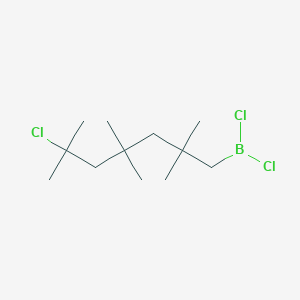
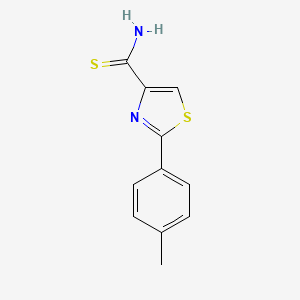
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
